2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone
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Overview
Description
2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone is an organic compound that belongs to the class of chloro ketones This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a piperazine ring substituted with two methyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone typically involves the reaction of 2,4-dimethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-Dimethylpiperazine+Chloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems allows for precise addition of reagents and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(2,4-dimethyl-piperazin-1-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4-dimethyl-piperazin-1-yl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone: Similar structure but with a single methyl group on the piperazine ring.
2-Chloro-1-(2,6-dimethyl-piperazin-1-yl)-ethanone: Similar structure but with methyl groups at positions 2 and 6 on the piperazine ring.
2-Chloro-1-(2,4-dimethyl-piperidin-1-yl)-ethanone: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 4 provides steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
2-chloro-1-(2,4-dimethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-7-6-10(2)3-4-11(7)8(12)5-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYRHCVZCCNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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